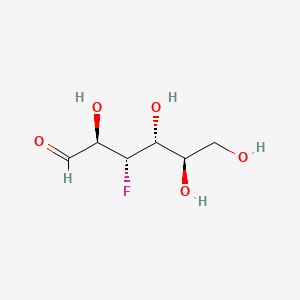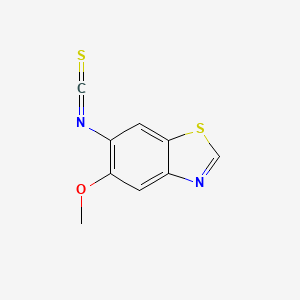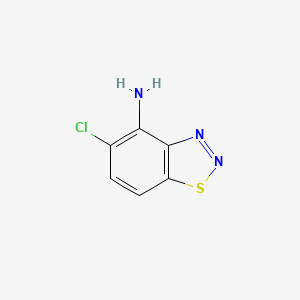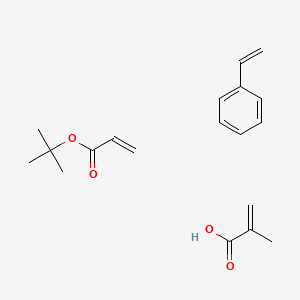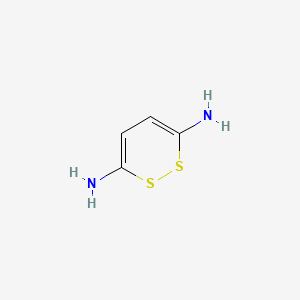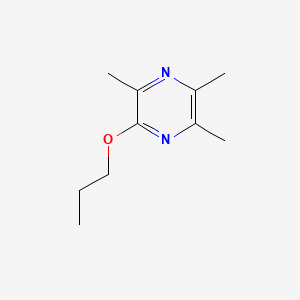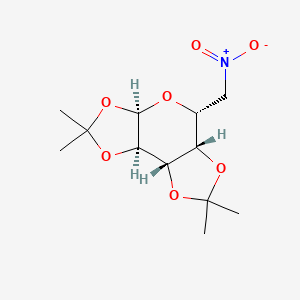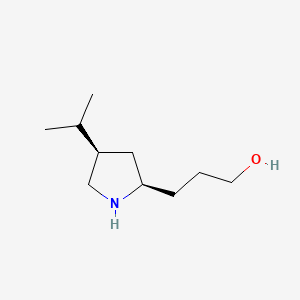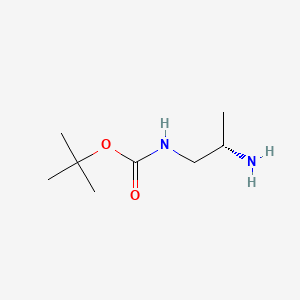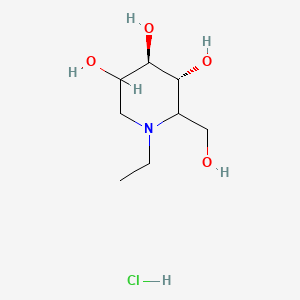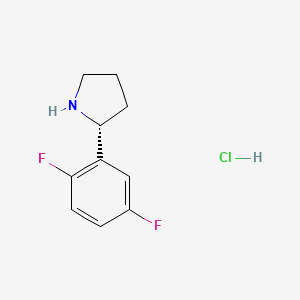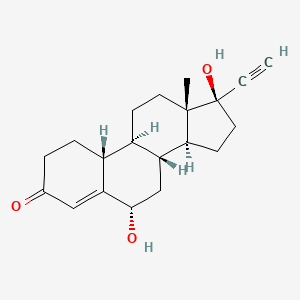
(6alpha,17alpha)-6,17-Dihydroxy-19-Norpregn-4-en-20-yn-3-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(6α,17α)-6,17-Dihydroxy-19-norpregn-4-en-20-yn-3-one” is a biochemical compound with the molecular formula C20H26O3 and a molecular weight of 314.42 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C20H26O3 . More detailed structural analysis would require additional resources such as spectroscopic data or crystallographic studies, which are not available in the current search results.
Physical And Chemical Properties Analysis
The physical and chemical properties of “(6α,17α)-6,17-Dihydroxy-19-norpregn-4-en-20-yn-3-one” include a molecular weight of 314.42 and a molecular formula of C20H26O3 . Further details such as density, melting point, and boiling point are not available in the current search results.
Wissenschaftliche Forschungsanwendungen
- 6,17-Dihydroxyprogesteron wurde auf seine entzündungshemmenden Eigenschaften untersucht. Es kann Immunantworten modulieren und proinflammatorische Zytokine wie Tumornekrosefaktor-alpha (TNF-alpha) hemmen. . Forscher erforschen sein Potenzial bei der Behandlung von entzündlichen Erkrankungen.
Entzündungshemmende Wirkungen
Diese Anwendungen unterstreichen die Vielseitigkeit von 6,17-Dihydroxyprogesteron und seine potenziellen Auswirkungen auf verschiedene wissenschaftliche Bereiche. Weitere Forschung ist erforderlich, um seine Mechanismen und therapeutischen Implikationen vollständig zu verstehen.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of (6alpha,17alpha)-6,17-Dihydroxy-19-norpregn-4-en-20-yn-3-one can be achieved through a multi-step synthesis pathway starting from commercially available starting materials.", "Starting Materials": [ "3,5-dimethylphenol", "cyclohexanone", "methyl magnesium bromide", "ethylmagnesium bromide", "propargyl bromide", "sodium hydroxide", "sodium borohydride", "chromic acid" ], "Reaction": [ "The synthesis pathway starts with the reaction of 3,5-dimethylphenol with cyclohexanone in the presence of a catalyst to form the intermediate 3-(3,5-dimethylphenyl)-2-cyclohexen-1-one.", "The intermediate is then reacted with methyl magnesium bromide to form the corresponding Grignard reagent, which is then reacted with ethylmagnesium bromide to form the intermediate 3-(3,5-dimethylphenyl)-2-cyclohexen-1-ol.", "The intermediate is then reacted with propargyl bromide in the presence of a base to form the alkyne intermediate (6alpha,17alpha)-6-ethynyl-17-hydroxy-3-(3,5-dimethylphenyl)-2-cyclohexen-1-one.", "The alkyne intermediate is then reduced using sodium borohydride to form the corresponding alkene intermediate (6alpha,17alpha)-6-ethenyl-17-hydroxy-3-(3,5-dimethylphenyl)-2-cyclohexen-1-one.", "The alkene intermediate is then oxidized using chromic acid to form the final product (6alpha,17alpha)-6,17-Dihydroxy-19-norpregn-4-en-20-yn-3-one." ] } | |
| 438244-33-8 | |
Molekularformel |
C20H26O3 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
(6S,8R,9S,10R,13S,14S,17S)-17-ethynyl-6,17-dihydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H26O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,10,13-15,17-18,22-23H,4-9,11H2,2H3/t13-,14-,15-,17+,18+,19+,20-/m1/s1 |
InChI-Schlüssel |
RONQVEAZNZIVHW-PYMHPSGOSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4[C@H](C[C@H]3[C@@H]1CC[C@@]2(C#C)O)O |
SMILES |
CC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)O |
Kanonische SMILES |
CC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)O |
Synonyme |
(6S,8R,9S,10R,13S,14S,17R)-17-Ethynyl-6,17-dihydroxy-13-methyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2(1H)-Isoquinolinecarboxylic acid, 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-7-[(ethoxycarbonyl)oxy]](/img/no-structure.png)
